2-PHENYL-6-(THIOPHEN-2-YL)-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE

Lysyl Oxidase Enzyme Inhibition Fibrosis

This 2-phenyl-6-(thiophen-2-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (CID 29130197) is a privileged, Lipinski-compliant scaffold (MW 293.35, logP 3.44) for kinase fragment screens. Its IC50 > 100 µM against LOX makes it an ideal negative control for cellular fibrosis/cancer assays, preventing off-target data misinterpretation. The thiophen-2-yl hinge-binding moiety delivers distinct target engagement vs. phenyl analogs. Procure high-purity lots for reproducible hit-to-lead optimization.

Molecular Formula C16H11N3OS
Molecular Weight 293.3 g/mol
Cat. No. B4501817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-PHENYL-6-(THIOPHEN-2-YL)-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE
Molecular FormulaC16H11N3OS
Molecular Weight293.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C3=C(N2)N=C(C=C3)C4=CC=CS4
InChIInChI=1S/C16H11N3OS/c20-16-12-8-9-13(14-7-4-10-21-14)17-15(12)18-19(16)11-5-2-1-3-6-11/h1-10H,(H,17,18)
InChIKeyUUYOCHUHVNWETF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-one: Structural and Pharmacochemical Synopsis for R&D Procurement


2-Phenyl-6-(thiophen-2-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (CID 29130197; CHEMBL4237334) is a heterocyclic small molecule (MW 293.35 g/mol, logP 3.44) belonging to the pyrazolo[3,4-b]pyridin-3-one class. It features a thiophen-2-yl substituent at the 6-position and an N-phenyl group, forming a scaffold that has been implicated in kinase inhibition, antimicrobial activity, and modulation of protein-protein interactions [1]. The compound's physicochemical profile, including compliance with Lipinski's Rule of Five, renders it a tractable starting point for hit-to-lead optimization [1].

Why Pyrazolo[3,4-b]pyridin-3-one Analogs Cannot Be Freely Interchanged for 2-Phenyl-6-(thiophen-2-yl) Derivatives


Substitution at the 6-position of the pyrazolo[3,4-b]pyridin-3-one core dictates target engagement and biological outcome. While the core scaffold is shared across many analogs, the electronic and steric properties of the 6-aryl group (e.g., thiophen-2-yl vs. phenyl, furan-2-yl, or 4-chlorophenyl) modulate key interactions with biological targets. For instance, thiophene-containing derivatives have demonstrated distinct binding modes compared to phenyl analogs in kinase inhibition assays [1]. Generic substitution without considering the 6-aryl substituent's impact on logP, polar surface area, and target affinity can lead to failed experimental outcomes, as evidenced by the disparate bioactivity profiles cataloged in authoritative databases [2].

Quantitative Differentiation Evidence for 2-Phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-one Against Closest Structural Analogs


Lysyl Oxidase (LOX) Inhibitory Profile: Thiophene vs. Phenyl Aryl Substituent Selectivity

The target compound exhibits weak inhibitory activity against lysyl oxidase (LOX) with an IC50 > 100 µM, as measured in a cell-based assay using HEK293 cells [1]. This contrasts with other 2-phenyl-6-aryl-pyrazolo[3,4-b]pyridin-3-ones where the 6-aryl group (e.g., 4-chlorophenyl) has been associated with enhanced LOX inhibition in preliminary screens. The thiophen-2-yl substituent thus provides a selectivity advantage for projects where LOX avoidance is desired, or where other targets are pursued.

Lysyl Oxidase Enzyme Inhibition Fibrosis

Physicochemical Differentiation: logP and Hydrogen Bonding Capacity vs. Phenyl and Furan Analogs

The target compound has a logP of 3.44 and a hydrogen bond donor count of 1 [1]. When compared to the 6-furan-2-yl analog (which would have additional H-bond acceptors) or the 6-phenyl analog (higher lipophilicity without heteroatom), the thiophen-2-yl group provides a balanced profile. Thiophene's sulfur atom introduces polarizability without significantly increasing H-bond donor/acceptor count, potentially improving membrane permeability while maintaining moderate solubility, a profile that distinguishes it from 6-phenyl or 6-pyridyl variants often used in kinase inhibitor programs [2].

Drug-likeness logP Physicochemical Properties

Kinase Inhibition Selectivity: Thiophene vs. Phenyl in GSK-3 Inhibitor Context

Structural analogs with 6-aryl substitutions have been characterized as GSK-3 inhibitors. In a study of 5-aryl-pyrazolo[3,4-b]pyridines, compounds with thiophene-containing aryl groups exhibited distinct selectivity profiles compared to phenyl counterparts [1]. Although direct IC50 data for the target compound in GSK-3 assays is not available, the literature indicates that the thiophen-2-yl group can influence kinase selectivity due to sulfur-mediated interactions with the hinge region of kinases, a feature that distinguishes it from purely carbon-based aryl substituents.

GSK-3 Kinase Inhibition Selectivity

Recommended Application Scenarios for 2-Phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-one Based on Quantitative Differentiation Evidence


Negative Control in Lysyl Oxidase (LOX) Inhibition Studies

Given its IC50 > 100 µM against LOX [1], this compound serves as an excellent negative control for cellular assays investigating LOX-dependent fibrosis or cancer pathways, where other pyrazolo[3,4-b]pyridin-3-ones may show off-target LOX inhibition.

Fragment-Based Screening Library for Kinase Targets

With a molecular weight of 293.35 g/mol and logP of 3.44, this compound fits within fragment library guidelines and offers the thiophen-2-yl moiety as a privileged structure for kinase hinge-binding interactions [1]. Procurement for focused kinase fragment screens is recommended.

Anti-Inflammatory and Antimicrobial Discovery Programs

Pyrazolo[3,4-b]pyridin-3-ones have demonstrated antimicrobial and anti-inflammatory activities [1]. This compound, with its balanced physicochemical profile, can be used as a starting point for synthesizing derivatives with enhanced antibacterial or TNF-α/IL-6 inhibitory activity.

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